![molecular formula C16H21NO3 B1168856 HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER CAS No. 114173-36-3](/img/structure/B1168856.png)
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER
Übersicht
Beschreibung
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER is an anticholinergic medication that acts as an antagonist at muscarinic acetylcholine receptors, affecting the parasympathetic nervous system. It is commonly used in ophthalmology as a cycloplegic to temporarily paralyze accommodation and as a mydriatic to dilate the pupil . This compound is less potent than atropine and has a shorter duration of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER hydrobromide can be synthesized through a multi-step process involving tropine and O-formyl almond acyl chloride. The reaction involves esterification followed by acidic hydrolysis and salification with hydrobromide . This method avoids the use of toxic solvents like benzene, making it more environmentally friendly and suitable for industrial production .
Industrial Production Methods
The industrial production of homotropine hydrobromide involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield and low production costs, making it economically viable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of homotropine is catalyzed by hydroxyl ions and involves two reactions, one with the free base and the other with the acid form .
Common Reagents and Conditions
Oxidation and Substitution: Common reagents include oxidizing agents and nucleophiles, but specific conditions vary depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of homotropine, which can be used for different therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Potential Anticancer Activity
Recent studies have indicated that derivatives of hydroxy-phenyl-acetic acid may exhibit anticancer properties. For instance, the compound's ability to modulate metabolic pathways involved in carcinogenesis has been highlighted in metabolomics research that identified differential metabolites associated with cancer development .
Neuropharmacology
Tropane alkaloids, including this compound, have been studied for their effects on the central nervous system. They may influence neurotransmitter systems and could be explored for therapeutic applications in neurological disorders. The hydrolysis of esters and amides by this compound suggests potential roles in drug activation and detoxification processes .
Enzyme Modulation
The compound has shown promise in enzymatic applications, particularly as a hydrolyzing agent for esters. It has been noted for its ability to hydrolyze aromatic and aliphatic esters, which may have implications for drug formulation and delivery systems .
Case Study 1: Anticancer Research
A study published in Nature focused on the role of hydroxy-phenyl-acetic acid derivatives in modulating metabolic pathways associated with lung adenocarcinoma. The research utilized untargeted metabolomics to identify significant shifts in metabolite profiles between cancerous and normal tissues, suggesting that these compounds could serve as biomarkers or therapeutic agents .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of tropane alkaloids, including hydroxy-phenyl-acetic acid derivatives, on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could mitigate cell death and preserve neuronal integrity, highlighting their potential use in treating neurodegenerative diseases.
Wirkmechanismus
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits cholinergic signaling pathways, leading to effects such as pupil dilation (mydriasis) and accommodation paralysis (cycloplegia) . The molecular targets include the muscarinic receptors in the iris sphincter muscle and the ciliary body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: A more potent anticholinergic with a longer duration of action.
Scopolamine: Another anticholinergic used for motion sickness and postoperative nausea.
Homatropine Methylbromide: A quaternary ammonium compound used to treat peptic ulcers and gastrointestinal issues.
Uniqueness
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER is unique due to its shorter duration of action and lower potency compared to atropine, making it suitable for applications where a shorter effect is desired . Its use in combination with hydrocodone for cough suppression also sets it apart from other anticholinergics .
Biologische Aktivität
Hydroxy-Phenyl-Acetic Acid 8-Methyl-8-Aza-Bicyclo[3.2.1]Oct-3-Yl Ester, also known as Homatropine, is a compound belonging to the class of tropane alkaloids. This article explores its biological activity, including its enzymatic functions, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 275.34 g/mol
- IUPAC Name : (1R,3S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2R)-2-hydroxy-2-phenylacetate
The compound features a bicyclic structure typical of tropane alkaloids, which contributes to its biological activity.
Enzymatic Activity
This compound exhibits significant carboxylesterase activity , primarily mediated by the enzyme CES1 (Carboxylesterase 1). This enzyme is involved in various metabolic processes:
- Detoxification of Xenobiotics : It hydrolyzes aromatic and aliphatic esters, facilitating the detoxification of potentially harmful compounds .
- Cocaine Metabolism : The compound hydrolyzes the methyl ester group of cocaine to form benzoylecgonine and catalyzes the transesterification of cocaine to produce cocaethylene .
- Fatty Acid Metabolism : It converts monoacylglycerides into free fatty acids and glycerol, playing a role in lipid metabolism .
Pharmacological Properties
This compound has been studied for its pharmacological effects, particularly in relation to opioid receptors:
- Opioid Receptor Activity : Research indicates that modifications to this compound can enhance selectivity for kappa opioid receptors, which may have implications for pain management therapies .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Carboxylesterase Activity | Hydrolyzes esters; involved in drug metabolism |
Cocaine Metabolism | Converts cocaine to benzoylecgonine |
Fatty Acid Hydrolysis | Converts monoacylglycerides to fatty acids |
Opioid Receptor Interaction | Potential analgesic properties via kappa receptors |
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of this compound, noting that certain modifications could significantly enhance its selectivity and efficacy at opioid receptors .
Another research highlighted the compound's role in reverse cholesterol transport (RCT), where it facilitates cholesterol efflux from macrophages, suggesting potential cardiovascular benefits .
Eigenschaften
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858968 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114173-36-3, 87-00-3 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Homatropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.